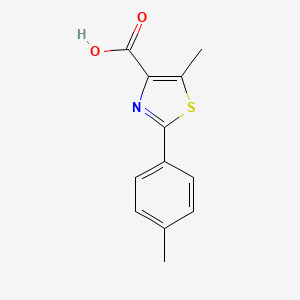

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. It’s a core structure in many biologically active compounds . The compound you mentioned has additional methyl and phenyl groups attached, which could potentially alter its properties and biological activity.

Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid” can undergo are not specified in the literature I have access to.Applications De Recherche Scientifique

Pharmacological Properties and Applications

Research has explored the pharmacological properties of thiazole compounds, including derivatives similar to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid". These compounds have shown spasmolytic properties confirmed in vitro, indicating potential applications in treating spasms. Additionally, some derivatives exhibited stimulant properties on the central nervous system, suggesting possible research avenues in neurological therapies (Chance, Dirnhuber, & Robinson, 1946).

Synthetic Chemistry and Material Science

The compound's structure offers a framework for synthesizing constrained heterocyclic γ-amino acids, which mimic the secondary structures of proteins. This capability is crucial for designing peptides and proteins with tailored functions, potentially impacting drug design and biomaterials development (Mathieu et al., 2015).

Furthermore, thiazole derivatives, including those related to "5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid", have been synthesized for their antibacterial properties. This synthesis involves reactions with various aromatic aldehydes, leading to compounds with potential applications in combating bacterial infections (Al Dulaimy et al., 2017).

Structural and Theoretical Investigations

The compound's structure has been a subject of experimental and theoretical studies to understand its chemical and physical properties. Such investigations contribute to the broader knowledge of thiazole derivatives' reactivity and stability, informing their use in various scientific applications (Viveka et al., 2016).

Corrosion Inhibition

Thiazole-based compounds have been studied for their potential as corrosion inhibitors, which is essential for protecting metals in industrial applications. The efficiency of these compounds as inhibitors relates to their chemical structure, offering insights into designing more effective corrosion protection solutions (Chaitra, Mohana, & Tandon, 2016).

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-5-9(6-4-7)11-13-10(12(14)15)8(2)16-11/h3-6H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISJNUKCVQXVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)

![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B3015763.png)